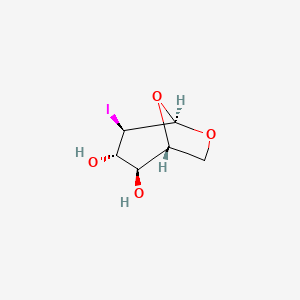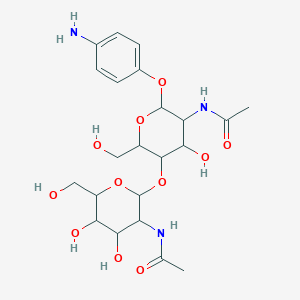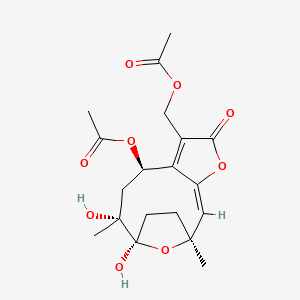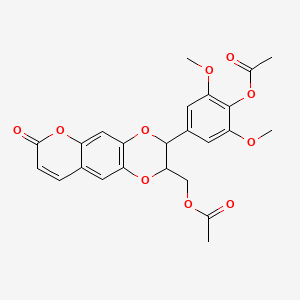![molecular formula C18H23BO3 B1149353 (4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 158937-26-9](/img/structure/B1149353.png)
(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (-OH) is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Synthesis Analysis
Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 .Molecular Structure Analysis
The general structure of a boronic acid, where R is a substituent, is R−B(OH)2 . As a compound containing a carbon–boron bond, members of this class thus belong to the larger class of organoboranes .Chemical Reactions Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . For this reason and other considerations, the corresponding boronic esters are often preferred as synthetic intermediates .Aplicaciones Científicas De Investigación
Organic Phosphonic Acids and Esters
Boronic acids, including the specified compound, are important in medicine, agriculture, and industrial chemistry due to their role as synthetic intermediates and building blocks. They are used in sensing, protein manipulation, therapeutics, biological labeling, and separation (R. Zhang et al., 2017).
Organic Photovoltaic Materials
The compound is used in the production of organic photovoltaic materials. This involves synthesis through Suzuki cross-coupling reactions, which are pivotal in creating advanced materials for solar energy applications (T. Chmovzh & O. Rakitin, 2021).
Synthesis of Heterocyclic Boronic Acids
The compound plays a significant role in the synthesis of biphenyls via palladium(0) catalyzed cross-coupling reactions with aryl halides (Suzuki reaction), a fundamental process in organic synthesis (E. Tyrrell & P. Brookes, 2003).
Carbohydrate-Binding Applications
Boronic acids like this compound have been studied for their ability to bind carbohydrates in aqueous solutions. This makes them useful for designing receptors and sensors, particularly for recognizing cell-surface glycoconjugates (Meenakshi Dowlut & D. Hall, 2006).
Catalytic Activity in Organic Reactions
Boronic acids are increasingly being used as reaction catalysts, particularly for the catalytic activation of hydroxy functional groups in various organic reactions (D. Hall, 2019).
Biological and Pharmaceutical Applications
Boronic acid derivatives, including the compound , are being investigated for their therapeutic potential against cancer and other diseases due to their ability to form reversible covalent bonds with biological molecules (Paşa Salih, 2019).
Glucose Responsive Polymeric Insulin Delivery Systems
The compound is explored for its potential use as a glucose sensor in glucose responsive polymeric insulin delivery systems. This involves interactions with cyclic diols, leading to drug release (N. Siddiqui et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
[4-(4-hexoxyphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO3/c1-2-3-4-5-14-22-18-12-8-16(9-13-18)15-6-10-17(11-7-15)19(20)21/h6-13,20-21H,2-5,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZCPFHQEAZBQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)



![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)
